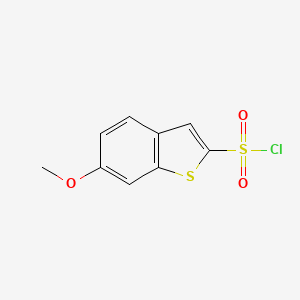![molecular formula C13H8F6N2O B13886550 4-[2,6-Bis(trifluoromethyl)pyridin-4-yl]oxyaniline](/img/structure/B13886550.png)
4-[2,6-Bis(trifluoromethyl)pyridin-4-yl]oxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2,6-Bis(trifluoromethyl)pyridin-4-yl]oxyaniline is a chemical compound known for its unique structural properties and potential applications in various fields. The compound features a pyridine ring substituted with two trifluoromethyl groups and an aniline moiety connected via an oxygen atom. This structure imparts distinct electronic and steric characteristics, making it a valuable candidate for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,6-Bis(trifluoromethyl)pyridin-4-yl]oxyaniline typically involves the reaction of 2,6-bis(trifluoromethyl)pyridine with aniline in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. The process may also involve the use of protecting groups to ensure selective functionalization of the desired positions on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the high purity of the final product. Additionally, scaling up the reaction requires careful control of reaction parameters to maintain consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
4-[2,6-Bis(trifluoromethyl)pyridin-4-yl]oxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
4-[2,6-Bis(trifluoromethyl)pyridin-4-yl]oxyaniline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Mecanismo De Acción
The mechanism of action of 4-[2,6-Bis(trifluoromethyl)pyridin-4-yl]oxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aniline moiety can form hydrogen bonds with target proteins, influencing their activity and function. Additionally, the pyridine ring can participate in π-π interactions, further stabilizing the compound’s binding to its targets.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: This compound shares the trifluoromethyl-substituted pyridine structure but differs in its bipyridine configuration.
2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol: Similar in having the trifluoromethyl groups, but with a hydroxymethyl group instead of an aniline moiety.
Uniqueness
4-[2,6-Bis(trifluoromethyl)pyridin-4-yl]oxyaniline is unique due to its combination of trifluoromethyl groups and aniline moiety, which imparts distinct electronic properties and reactivity. This makes it particularly valuable for applications requiring specific interactions with biological targets or advanced material properties.
Propiedades
Fórmula molecular |
C13H8F6N2O |
|---|---|
Peso molecular |
322.21 g/mol |
Nombre IUPAC |
4-[2,6-bis(trifluoromethyl)pyridin-4-yl]oxyaniline |
InChI |
InChI=1S/C13H8F6N2O/c14-12(15,16)10-5-9(6-11(21-10)13(17,18)19)22-8-3-1-7(20)2-4-8/h1-6H,20H2 |
Clave InChI |
XPMGLWSICAMTQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)OC2=CC(=NC(=C2)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-6-(4-methoxypyridin-3-yl)-4-morpholin-4-ylfuro[3,2-d]pyrimidine](/img/structure/B13886478.png)

![Tert-butyl 2-[6-[2-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13886482.png)
![1-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13886487.png)


![3-(6-Piperidin-1-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid](/img/structure/B13886499.png)
![[4-(2-Methoxyvinyl)norbornan-1-yl]methanol](/img/structure/B13886507.png)


![Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide](/img/structure/B13886527.png)

![3-Chloro-6-piperazin-1-ylimidazo[1,2-a]pyrazine](/img/structure/B13886536.png)
